molecular formula C18H18N2O3S2 B2784444 1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034307-18-9

1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2784444
CAS No.: 2034307-18-9
M. Wt: 374.47
InChI Key: YMKMLADLNYZAHB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-14-6-3-5-13(17(14)23-2)19-18(21)20-16(12-8-10-24-11-12)15-7-4-9-25-15/h3-11,16H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKMLADLNYZAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, identified by its CAS number 2034307-18-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 374.5 g/mol. Its structure features both methoxy-substituted aromatic rings and thiophene moieties, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H18N2O3S2C_{18}H_{18}N_{2}O_{3}S_{2}
Molecular Weight374.5 g/mol
CAS Number2034307-18-9

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives with similar substituents demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiophene-containing compounds. The results highlighted that compounds with electron-donating groups, such as methoxy groups, exhibited enhanced antibacterial effects. Specifically, the minimum inhibitory concentrations (MICs) against S. aureus were found to be lower than those of traditional antibiotics like ciprofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Similar compounds have shown cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. For example, derivatives with methoxy substituents were reported to induce apoptosis in cancer cells via caspase activation pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study examining the cytotoxic effects of thiophene-based ureas on MCF-7 cells, it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activities that are critical for cancer cell growth.
  • Induction of Apoptosis : The presence of methoxy groups enhances interactions with apoptotic pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : The synthesis typically involves a multi-step reaction sequence starting with functionalization of thiophene rings followed by urea bond formation via isocyanate-amine coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates due to their high dielectric constants .
  • Catalysts : Lewis acids (e.g., Pd/C) or bases (e.g., triethylamine) may accelerate urea formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating the product .

Q. What spectroscopic techniques are most effective for structural validation?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns on aromatic rings (e.g., 2,3-dimethoxyphenyl at δ 3.8–4.0 ppm) and urea NH protons (δ 8.5–9.0 ppm) .
  • IR : Urea carbonyl stretches appear at ~1640–1680 cm1^{-1}, while thiophene C-S bonds absorb at ~650–750 cm1^{-1} .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~430) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Precipitation thresholds are monitored via dynamic light scattering .
  • Stability : Incubate in buffer (pH 7.4) at 37°C for 24–48 hours, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodology :

  • Target-specific assays : Use kinase profiling panels to identify primary targets (e.g., MAPK, PI3K) and rule off-target effects .
  • Dose-response studies : Compare IC50_{50} values across cell lines (e.g., cancer vs. immune cells) to assess selectivity .
  • Pathway analysis : Transcriptomics or phosphoproteomics can clarify downstream signaling modulation .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize substituent modifications .
  • QSAR models : Train regression models on analogs’ logP, polar surface area, and IC50_{50} data to predict bioactivity .
  • MD simulations : Assess urea bond flexibility and thiophene ring interactions with hydrophobic binding sites .

Q. What experimental designs validate the compound’s mechanism of enzyme inhibition?

  • Methodology :

  • Enzyme kinetics : Measure KiK_i and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding conformations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

  • Methodology :

  • Standardize protocols : Use identical solvents, temperatures, and agitation methods (e.g., USP dissolution apparatus) .
  • Cross-validate : Compare HPLC, UV-Vis, and NMR solubility measurements .
  • Control impurities : Purity >95% (via HPLC) minimizes confounding factors .

Q. Why do SAR studies show conflicting trends for thiophene substituents?

  • Hypothesis testing :

  • Electronic effects : Substituents at thiophene-3-yl may alter electron density, affecting urea hydrogen bonding. Use Hammett constants to correlate substituents with activity .
  • Steric hindrance : Molecular dynamics can visualize substituent clashes in enzyme pockets .

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